molecular formula C10H19NO3 B15228399 tert-Butyl (2-(hydroxymethyl)cyclobutyl)carbamate

tert-Butyl (2-(hydroxymethyl)cyclobutyl)carbamate

Cat. No.: B15228399
M. Wt: 201.26 g/mol
InChI Key: SOIWSLKMPXBQFY-UHFFFAOYSA-N
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Description

tert-Butyl (2-(hydroxymethyl)cyclobutyl)carbamate is a carbamate derivative featuring a cyclobutane ring substituted with a hydroxymethyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally characterized by its four-membered cyclobutane ring, which confers unique steric and electronic properties compared to larger or smaller cyclic systems. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.26 g/mol (predicted) .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)cyclobutyl]carbamate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-5-4-7(8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)

InChI Key

SOIWSLKMPXBQFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(hydroxymethyl)cyclobutyl)carbamate typically involves the reaction of cyclobutanone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(hydroxymethyl)cyclobutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(hydroxymethyl)cyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The hydroxymethyl group may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Key Observations:

Ring Size Effects: Cyclopropane derivatives (e.g., C₉H₁₇NO₃ ) exhibit higher ring strain, enhancing reactivity in ring-opening reactions compared to cyclobutane analogues. Cycloheptane derivatives (e.g., C₁₅H₂₇NO₂ ) possess greater conformational flexibility, influencing their use in macrocyclic drug design.

Substituent Position and Stereochemistry: The 2-hydroxymethyl isomer (target compound) shows distinct hydrogen-bonding capabilities compared to the 1-hydroxymethyl isomer .

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